4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
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Description
The compound “4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile” belongs to the class of organic compounds known as 1-benzoylpiperidines . It is a versatile material used in scientific research due to its unique structure and properties.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring substituted at the 1-position with a benzoyl group . The molecular formula is C18H18N4O3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure and formula, which are C18H18N4O3 . More specific properties such as melting point, boiling point, solubility, and others might be determined through laboratory analysis.Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that is involved in the production of nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes within the human body.
Mode of Action
It is believed to interact with its target, nitric oxide synthase, and influence its activity
Biochemical Pathways
Given its target, it is likely to be involved in the nitric oxide synthesis pathway . The downstream effects of this pathway include vasodilation, immune response modulation, and neurotransmission.
Result of Action
Given its target, it may influence nitric oxide production and thereby affect various physiological processes such as blood flow and immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound . .
Properties
IUPAC Name |
4-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-16-10-20-11-17(21-16)25-15-3-2-8-22(12-15)18(23)14-6-4-13(9-19)5-7-14/h4-7,10-11,15H,2-3,8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLILZEVOSXALOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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